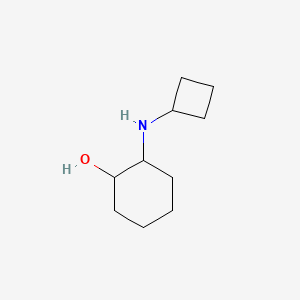
2-(Cyclobutylamino)cyclohexan-1-ol
Overview
Description
“2-(Cyclobutylamino)cyclohexan-1-ol” is a cyclic organic compound with the molecular formula C10H19NO and a molecular weight of 169.27 . It is also known as CBA.
Molecular Structure Analysis
The InChI code for “2-(Cyclobutylamino)cyclohexan-1-ol” is 1S/C10H19NO/c12-10-7-2-1-6-9(10)11-8-4-3-5-8/h8-12H,1-7H2 . This indicates the presence of a cyclohexanol group and a cyclobutylamino group in the molecule.Physical And Chemical Properties Analysis
“2-(Cyclobutylamino)cyclohexan-1-ol” is an oil-like substance .Scientific Research Applications
Molecular Recognition Applications
Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, a compound structurally similar to 2-(Cyclobutylamino)cyclohexan-1-ol, has been utilized as a chiral solvating agent for molecular recognition of enantiomers of acids through NMR and fluorescence spectroscopy. This approach efficiently discriminates isomers of α-substituted carboxylic acids, phosphoric acids, unprotected amino acids, and dipeptides, potentially extending to quantitative determinations for practical applications. A crystal analysis involving this compound confirmed a three-point supramolecular interaction, underlining its significance in molecular recognition (Khanvilkar & Bedekar, 2018).
Chemical Reactivity and Stereochemistry
The epoxidation of compounds structurally related to 2-(Cyclobutylamino)cyclohexan-1-ol demonstrates varying stereoselectivity, revealing insights into molecular interactions and stereospecific reactions. For instance, the epoxidation of racemic trans-2-(N,N-dibenzylamino)cyclohex-3-en-1-ol and racemic trans-2-(N-benzylamino)cyclohex-3-en-1-ol under similar conditions showed notable differences in diastereoselectivity. These reactions have implications for the synthesis of complex molecules like dihydroconduramines, highlighting the critical role of molecular structure in determining the outcomes of chemical reactions (Da Silva Pinto et al., 2017).
Computational Chemistry Insights
A detailed computational study involving 2-cyclohexen-1-ol, a molecule with structural similarities to 2-(Cyclobutylamino)cyclohexan-1-ol, explored the epoxidation mechanisms with peroxyformic acid. The study provided insights into transition structures, hydrogen bonding interactions, and facial selectivity of epoxidation, contributing significantly to our understanding of the reactivity of such compounds. This research showcases the integration of computational methods in elucidating complex organic reactions, offering a foundation for future experimental and theoretical work (Freccero et al., 2000).
properties
IUPAC Name |
2-(cyclobutylamino)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10-7-2-1-6-9(10)11-8-4-3-5-8/h8-12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFCZEIEVPJQJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC2CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclobutylamino)cyclohexan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428031.png)
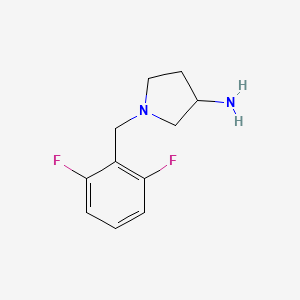

![1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1428038.png)


![[2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol](/img/structure/B1428043.png)

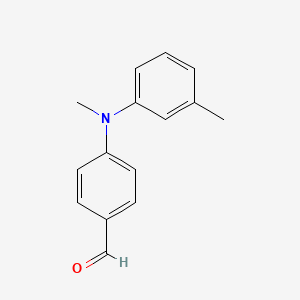

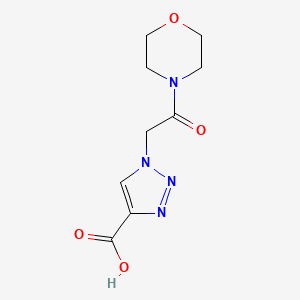
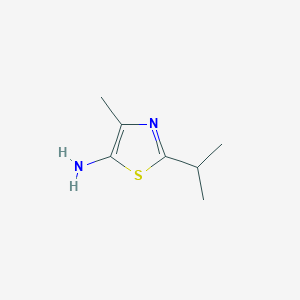
![1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428049.png)
